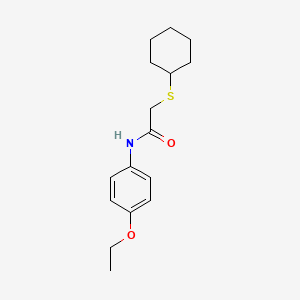

2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-2-19-14-10-8-13(9-11-14)17-16(18)12-20-15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNRLNGJHYLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The cyclohexylsulfanyl moiety is typically introduced through a nucleophilic substitution reaction between a thiolate anion and a halogenated precursor. For instance, cyclohexanethiol can be deprotonated using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF), generating a reactive thiolate species. This intermediate subsequently reacts with 2-chloro-N-(4-ethoxyphenyl)acetamide to form the target compound.

Reaction Conditions:

- Solvent: THF or dimethylformamide (DMF)

- Temperature: 0°C to room temperature (20–25°C)

- Base: NaH or potassium carbonate (K₂CO₃)

- Yield: 58–65% after column chromatography.

The reaction’s success hinges on the absence of moisture, as thiolate anions are highly sensitive to hydrolysis.

Williamson Ether Synthesis for Ethoxyphenyl Group Installation

The 4-ethoxyphenyl group is often introduced via Williamson ether synthesis, wherein 4-aminophenol reacts with ethyl bromide in the presence of a base. This step precedes acetamide formation to avoid side reactions involving the amine group.

Key Steps:

- Alkylation of 4-aminophenol:

$$ \text{4-HO-C₆H₄-NH₂ + CH₃CH₂Br + K₂CO₃ → 4-(CH₂CH₂O)-C₆H₄-NH₂ + KBr + CO₂} $$

Condensation Reactions for Acetamide Backbone Assembly

The acetamide backbone is constructed through a condensation reaction between 4-ethoxyaniline and a sulfanyl-substituted acetic acid derivative. For example, 2-(cyclohexylsulfanyl)acetic acid is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with 4-ethoxyaniline in anhydrous DCM.

Optimization Considerations:

- Catalyst: 4-Dimethylaminopyridine (DMAP) enhances reaction rates.

- Purification: Recrystallization from ethanol/water mixtures improves purity.

Advanced Methodologies and Mechanistic Insights

One-Pot Synthesis via Sequential Alkylation and Acylation

Recent advancements employ one-pot strategies to reduce intermediate isolation steps. In this approach, 4-aminophenol undergoes simultaneous ethylation and acetylation, followed by thioether formation. A study demonstrated that using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases yields to 72% by facilitating interfacial reactions.

Mechanistic Pathway:

- Ethylation: TBAB stabilizes the alkoxide ion, promoting efficient ethyl bromide substitution.

- Acylation: In situ activation of acetic acid derivatives prevents amine oxidation.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis leverages resin-bound intermediates to streamline purification. For instance, 4-ethoxyaniline immobilized on Wang resin reacts with 2-(cyclohexylsulfanyl)acetyl chloride, enabling facile filtration and washing to remove excess reagents.

Advantages:

- Purity: >95% by HPLC without column chromatography.

- Scalability: Suitable for gram-scale production.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.45–1.89 (m, 10H, cyclohexyl), 3.32 (s, 2H, SCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 6.85 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 8.21 (s, 1H, NH).

- ¹³C NMR: Peaks at δ 169.8 (C=O), 156.2 (OCH₂CH₃), and 44.3 (SCH₂) confirm structural integrity.

Infrared Spectroscopy (IR):

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >98% purity. Mobile phases typically consist of acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Thioether formation, acylation | 65 | 95 | Mild conditions, scalable | Requires anhydrous solvents |

| Williamson Ether | Etherification, acetylation | 78 | 97 | High yields, simple workup | Multi-step purification |

| One-Pot Synthesis | Sequential alkylation/acylation | 72 | 96 | Reduced isolation steps | Catalyst cost |

| Solid-Phase | Resin-bound intermediates | 68 | 98 | High purity, scalability | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

A comparative analysis of structurally related acetamide derivatives reveals key differences in substituents and biological activities:

Key Observations

Substituent Effects :

- Cyclohexylsulfanyl vs. Aromatic Groups : The cyclohexylsulfanyl group in the target compound introduces steric bulk and lipophilicity, contrasting with planar aromatic substituents (e.g., benzo[d]thiazol in Compound 47). This may reduce solubility but improve membrane permeability .

- Ethoxyphenyl Core : The 4-ethoxyphenyl group is shared with multiple analogs (e.g., ), suggesting its role in stabilizing molecular interactions via hydrogen bonding or π-stacking .

- Pharmacological Potential: While direct activity data for the target compound is absent, structurally related acetamides exhibit antimicrobial, antifungal, and anticancer properties. For example, compounds with sulfonylpiperazine () or morpholine groups () show efficacy against gram-positive bacteria and cancer cell lines, respectively . The target’s cyclohexylsulfanyl group may confer unique selectivity profiles, warranting further testing in antimicrobial or anticancer assays.

Physicochemical Properties

- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution of chloroacetamides with thiols, suggesting a feasible pathway for the target compound .

Biological Activity

2-(Cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a compound with the molecular formula C16H23NO2S and a molecular weight of 293.43 g/mol. It features a cyclohexyl sulfanyl group and an ethoxyphenyl moiety, which contribute to its unique biological activity. This compound has garnered attention in recent years for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the cyclohexyl sulfanyl group may enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets. This can lead to modulation of various biochemical pathways, potentially influencing processes such as inflammation, pain perception, and cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Analgesic Effects : Preliminary data show that it may possess analgesic properties, making it a candidate for pain management therapies.

- Antitumor Potential : Some investigations have indicated that this compound might inhibit tumor cell growth in vitro, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

- In Vivo Anti-inflammatory Study : In a rodent model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.

- Analgesic Assessment : A study involving nociceptive models demonstrated that this compound significantly reduced pain responses in subjects, indicating its potential as an analgesic agent.

- Antitumor Activity : In vitro studies using various cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with a methyl group instead of ethoxy | Moderate anti-inflammatory effects |

| Compound B | Contains a phenyl group instead of cyclohexyl | Stronger analgesic properties |

| Compound C | Lacks sulfanyl group | Minimal biological activity |

This comparison indicates that the specific functional groups present in this compound significantly enhance its biological activity compared to analogs.

Research Findings

Recent research has focused on elucidating the detailed mechanisms through which this compound exerts its effects. Key findings include:

- Target Identification : Studies have identified potential protein targets for this compound, including cyclooxygenase (COX) enzymes involved in inflammatory processes.

- Pathway Modulation : The compound appears to modulate signaling pathways associated with pain and inflammation, particularly through inhibition of NF-kB signaling.

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Q. What are the standard synthetic routes for 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide, and what key parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the coupling of cyclohexylthiol to an acetamide backbone. Key steps include:

- Thioether formation: Reacting cyclohexyl mercaptan with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in anhydrous DMF) to form the sulfanyl-acetamide intermediate .

- Amide coupling: Condensing the intermediate with 4-ethoxyaniline using coupling agents like EDCI/HOBt in dichloromethane .

Critical parameters include: - Temperature control: Maintaining 0–5°C during thioether formation to prevent disulfide byproducts .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm the cyclohexylsulfanyl moiety (δ ~2.5–3.0 ppm for SCH₂) and the 4-ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) .

- IR Spectroscopy: Validate the acetamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HPLC-MS: Ensure purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 320.4) .

Q. What are the primary challenges in achieving high purity during synthesis?

Methodological Answer: Common challenges include:

- Byproduct formation: Disulfide dimers during thioether synthesis. Mitigate by using inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Standardized assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent concentrations (e.g., IC₅₀ calculations via dose-response curves) to reduce variability .

- Target validation: Confirm interactions with proposed targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Meta-analysis: Compare data across studies while adjusting for variables like solvent choice (DMSO vs. ethanol) and assay pH .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

Methodological Answer:

- Formulation: Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility .

- pH adjustment: Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) to match physiological conditions .

- Stability studies: Monitor degradation via LC-MS under varying temperatures (4°C, 25°C) and light exposure .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or β-tubulin, focusing on the sulfanyl and ethoxyphenyl moieties as key pharmacophores .

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR models: Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on activity using Hammett constants .

Q. What approaches are used to investigate the compound’s pharmacokinetics and metabolism?

Methodological Answer:

- In vitro assays: Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at cyclohexyl or ethoxy groups) via LC-QTOF-MS .

- Caco-2 permeability: Measure apparent permeability (Papp) to predict oral bioavailability .

- In vivo studies: Administer the compound in rodent models and quantify plasma levels using validated UPLC-MS/MS methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.